molecular formula C33H56N4O14S B1450398 Biotin-PEG8-NHS ester CAS No. 2143968-03-8

Biotin-PEG8-NHS ester

Cat. No.: B1450398
CAS No.: 2143968-03-8
M. Wt: 764.9 g/mol
InChI Key: YCGZDGOCJORRHA-IUEKTVKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG8-NHS ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling and modifying biomolecules. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The NHS ester group reacts efficiently with primary amines, forming stable amide bonds .

Mechanism of Action

Target of Action

The primary target of Biotin-PEG8-NHS ester is the amino group present in proteins, specifically the ε-amino group of lysine and N-terminal amino groups . The compound is an amine-reactive biotinylation reagent, which means it can conjugate with amino molecules .

Mode of Action

This compound interacts with its targets by forming stable amide bonds. The NHS (N-hydroxysuccinimide) moiety of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction results in the biotinylation of the target protein, effectively tagging it with a biotin molecule .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to protein modification and detection. The biotin tag added to proteins can serve as an affinity label towards the proteins avidin and streptavidin . This allows for the detection and isolation of the biotinylated proteins in various biochemical assays.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG (polyethylene glycol) component. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The increased solubility can enhance the bioavailability of the compound, allowing it to reach its target proteins more efficiently.

Result of Action

The result of this compound’s action at the molecular and cellular level is the biotinylation of target proteins. This modification allows the proteins to be detected and isolated using avidin or streptavidin-based methods . This can be useful in various research applications, such as the study of protein function, interactions, and localization.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature. The NHS moiety of the compound reacts most efficiently at pH 7-9 . Therefore, the pH of the environment can impact the compound’s ability to biotinylate proteins. Additionally, the compound should be stored at -20°C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG8-NHS ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Biotin Activation: Using industrial reactors to activate biotin with PEG.

    NHS Ester Formation: Employing large-scale coupling reactions to produce the NHS ester derivative.

Comparison with Similar Compounds

  • Biotin-PEG2-NHS ester
  • Biotin-PEG4-NHS ester
  • Biotin-PEG6-NHS ester

Comparison: Biotin-PEG8-NHS ester is unique due to its longer PEG spacer (eight ethylene glycol units), which provides greater solubility and reduces steric hindrance compared to shorter PEG linkers. This makes it particularly useful in applications requiring minimal interference with the target molecule’s function .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)/t26-,27-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGZDGOCJORRHA-IUEKTVKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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